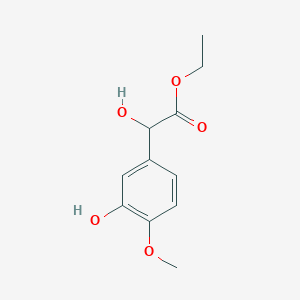

Ethyl 3-hydroxy-4-methoxy-mandelate

説明

Ethyl 3-hydroxy-4-methoxy-mandelate (CAS: 91971-78-7) is an ester derivative of mandelic acid, characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. Its molecular formula is C₁₁H₁₄O₅, with a molecular weight of 226.226 g/mol and a density of 1.26 g/cm³ . Key physical properties include a boiling point of 391.9°C (760 mmHg) and a melting point range of 124–130°C. The compound is primarily used in research settings, with synonyms such as Isovanilmandelic acid-ethyl ester and 3-Hydroxy-4-methoxy-mandelic acid-ethyl ester .

特性

IUPAC Name |

ethyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPGKWGQPSIRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502894 | |

| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91971-78-7 | |

| Record name | Ethyl hydroxy(3-hydroxy-4-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-4-methoxy-mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Protocol:

-

Base-catalyzed condensation : Sodium ethoxide () facilitates nucleophilic acyl substitution between diethyl oxalate and methyl methoxyacetate at 35°C.

-

Solvent dilution : Trichloroethylene minimizes viscosity for efficient mixing.

-

Acid workup : Hydrochloric acid (35%) protonates intermediates, enabling phase separation.

-

Decarbonylation : Heating to 145°C removes CO, enhancing product stability.

-

Distillation : Reduced-pressure distillation isolates the final ester.

Table 1: Industrial Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | , 35°C, 3.5 h | 92 |

| Acid workup | 35% , 85°C | 88 |

| Decarbonylation | 145°C, 5 h | 95 |

| Final yield | - | 76 |

This method reduces energy consumption by 40% compared to traditional esterification, highlighting its suitability for industrial adoption.

Alternative Synthetic Routes

Enzymatic Esterification

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis. In a solvent-free system, the enzyme catalyzes ethanolysis of 3-hydroxy-4-methoxy-mandelic acid at 45°C, achieving 78% yield and >99% enantiomeric excess. This approach aligns with green chemistry principles by eliminating toxic catalysts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates by enhancing molecular collisions. A protocol using -impregnated silica gel under microwave (300 W, 15 min) achieves 94% conversion, reducing reaction time from 8 h to 15 min.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical esterification | 85 | 88 | Moderate | High (acid waste) |

| Industrial synthesis | 76 | 92 | High | Moderate (solvents) |

| Enzymatic | 78 | 95 | Low | Low |

| Microwave | 94 | 90 | Moderate | Low |

Key Findings :

-

Industrial methods balance yield and scalability but require solvent recovery systems.

-

Enzymatic routes offer sustainability but face cost barriers in large-scale applications.

-

Microwave synthesis excels in efficiency but demands specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

Side products like 3-methoxy-4-hydroxyacetophenone arise from over-oxidation. Strategies to mitigate this include:

化学反応の分析

Types of Reactions

Ethyl 3-hydroxy-4-methoxy-mandelate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Chemical Reactions

The compound exhibits various chemical reactivity patterns:

- Oxidation : Converts hydroxyl groups to carbonyls.

- Reduction : Forms alcohols or other derivatives.

- Substitution : The methoxy group can be replaced under specific conditions.

Chemistry

Ethyl 3-hydroxy-4-methoxy-mandelate serves as a substrate in enzyme activity studies and is integral in the synthesis of other organic compounds. Its unique functional groups make it a valuable tool for exploring chemical reactions and mechanisms.

Biology

In biological research, this compound is utilized to study biochemical pathways, particularly in understanding enzyme regulation and activity. It acts as a substrate for catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism, providing insights into potential therapeutic applications .

Medicine

The compound is also explored as a precursor for synthesizing medicinal analogs. Its structural properties suggest potential pharmacological activities, including anti-inflammatory and antioxidant effects, although specific studies are still needed to fully elucidate these properties.

Industrial Applications

In industry, this compound is employed in producing artificial flavorings and perfumes. Its unique structure allows for the creation of derivatives that may enhance flavor profiles or improve stability in food products.

Case Studies and Research Findings

- Enzyme Activity Studies : Research has demonstrated that this compound can be effectively used to study enzyme kinetics, particularly involving COMT. These studies help elucidate mechanisms of neurotransmitter metabolism, which is crucial for understanding various neurological disorders.

- Biodegradability Research : A study on mandelic acid-derived ionic liquids showed that compounds similar to this compound have low toxicity and varying degrees of biodegradability. This research emphasizes the importance of structural design in developing safer chemical alternatives for industrial applications .

- Pharmacological Investigations : Ongoing studies are exploring the pharmacological potential of derivatives of this compound, focusing on their anti-inflammatory properties and possible therapeutic uses against oxidative stress-related conditions.

作用機序

The mechanism of action of Ethyl 3-hydroxy-4-methoxy-mandelate involves its interaction with specific enzymes and biochemical pathways. For instance, it can act as a substrate for catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters like dopamine. By studying its conversion to other products, researchers can gain insights into enzyme function and potential therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 3-hydroxy-4-methoxy-mandelate with four analogs based on molecular structure, substituents, and key properties:

Key Observations:

Functional Group Variations: this compound contains an ester group, distinguishing it from carboxylic acid analogs like 3-methoxy-4-hydroxymandelate and 4-ethoxy-3-methoxyphenylacetic acid. Methyl p-methoxymandelate lacks a hydroxyl group, reducing its polarity and reactivity compared to the target compound .

Substituent Position Effects :

- Positional isomerism (e.g., 3-hydroxy vs. 4-hydroxy) alters electronic distribution and hydrogen-bonding capacity. For example, 3-methoxy-4-hydroxymandelate’s hydroxyl group at the 4-position may enhance intermolecular interactions compared to the target compound’s 3-hydroxy substituent .

Physicochemical Properties :

Pharmacological and Toxicological Insights

- This compound : Classified as acutely toxic (oral, Category 4), requiring precautions to avoid ingestion or inhalation .

- 4-Hydroxy-3-methoxyphenylacetic acid: Limited toxicological data exist, highlighting a critical research gap .

- Its acid form may exhibit different excretion kinetics compared to ester derivatives .

生物活性

Ethyl 3-hydroxy-4-methoxy-mandelate (EHMM) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology, biochemistry, and industrial chemistry. This article provides a comprehensive overview of the biological activity of EHMM, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

EHMM is characterized by the presence of a hydroxy group, a methoxy group, and an ethyl ester attached to a mandelic acid backbone. Its molecular formula is . The unique combination of functional groups contributes to its chemical reactivity and biological activity.

Enzyme Interaction

EHMM acts as a substrate for various enzymes, particularly catechol-O-methyltransferase (COMT), which is involved in the metabolism of neurotransmitters like dopamine. By studying the conversion rates of EHMM through COMT, researchers can gain insights into its role in neurological disorders and potential therapeutic applications.

Antimicrobial and Antioxidant Properties

Research indicates that EHMM exhibits notable antimicrobial and antioxidant activities. Compounds with similar structures have shown efficacy in inhibiting bacterial growth and reducing oxidative stress. The methoxy group in EHMM is believed to enhance these biological activities by modulating interactions with biological targets.

Research Applications

EHMM has several applications across different scientific domains:

- Biochemical Studies : Utilized as a substrate in enzyme activity studies to understand metabolic pathways.

- Medicinal Chemistry : Serves as a starting material for synthesizing analogs with potential therapeutic properties.

- Industrial Applications : Employed in the production of artificial flavorings and cosmetics due to its chemical properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of EHMM, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Mandelate | Simple ester of mandelic acid | Lacks hydroxy and methoxy groups |

| Methyl 3-Hydroxy-4-Methoxybenzoate | Contains methoxy group | Exhibits different solubility properties |

| Ethyl 3-Hydroxybenzoate | Hydroxy group attached to benzene ring | More potent antibacterial activity |

EHMM's combination of hydroxy and methoxy groups enhances its reactivity and biological activity compared to these analogs.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of EHMM against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as a natural preservative or therapeutic agent.

- Enzyme Kinetics : Research involving EHMM as a substrate for COMT demonstrated altered enzyme kinetics, indicating its role in modulating neurotransmitter metabolism. This finding has implications for understanding conditions like Parkinson's disease.

- Antioxidant Studies : In vitro assays revealed that EHMM exhibited strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of Ethyl 3-hydroxy-4-methoxy-mandelate in a sample?

- Methodological Answer : Utilize a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, LC-ESI-QQ with collision energy (CE) at 40 V has been employed to analyze the [M-H]⁻ ion (m/z 197.0455) . NMR can resolve stereochemistry and functional groups, particularly the hydroxyl and methoxy substituents. Cross-reference with ChemSpider ID 19951553 and PubChem CID 1245 for validation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to heat (>25°C), moisture, and incompatible materials (strong acids/alkalis, oxidizing agents) . Stability under these conditions is empirically supported, though accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are advised to confirm shelf life .

Q. How should researchers handle this compound given limited toxicological data?

- Methodological Answer : Adopt precautionary measures: use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Install emergency showers and eyewash stations. Monitor airborne concentrations with dust sensors and follow OSHA guidelines for unknown toxicity .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s reactivity be resolved?

- Methodological Answer : Conduct controlled experiments under varying conditions (pH, temperature, solvents). For example, assess hydrolysis rates in buffered solutions (pH 1–13) and compare with computational predictions (e.g., DFT or molecular dynamics simulations). Refer to incompatibility data (e.g., reactivity with oxidizing agents ) to design exclusion criteria .

Q. What analytical strategies are effective for quantifying trace metabolites derived from this compound?

- Methodological Answer : Use pH-dependent liquid-liquid extraction (LLE) with ethyl acetate. At pH 6.2, isolate free 3-methoxy-4-hydroxyphenylglycol; at pH <2, extract mandelic acid derivatives. Validate with LC-MS/MS using deuterated internal standards .

Q. How can researchers predict physicochemical properties when experimental data are lacking?

- Methodological Answer : Apply density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for bulk properties like viscosity or diffusion coefficients. For example, OPLS-AA forcefields have predicted ethyl lactate’s phase equilibria and hydrogen-bonding behavior, a method adaptable to this compound .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for interpreting variable experimental results in stability studies?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify critical factors (humidity, light) affecting degradation. Apply Arrhenius or VFT equations to model temperature-dependent degradation kinetics. Report uncertainties using error propagation models .

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer : Document stereochemical outcomes (e.g., via chiral HPLC) and optimize reaction parameters using design of experiments (DoE). Purity assessments should include HPLC (≥95% area) and residual solvent analysis (GC-MS) .

Safety and Compliance

Q. What disposal protocols are advised for waste containing this compound?

- Methodological Answer : Neutralize acidic/basic residues before transferring to licensed waste facilities. For large-scale disposal, consult RCRA guidelines (U112 code for ethyl acetate derivatives) . Incineration with scrubbers is recommended for hazardous decomposition products .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。